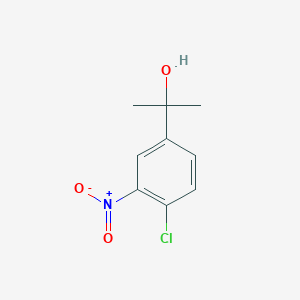
2-(4-Chloro-3-nitrophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenol, characterized by the presence of a chloro and nitro group on the benzene ring, and a propanol group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)propan-2-ol typically involves the nitration of 4-chlorophenol followed by a Friedel-Crafts alkylation reaction. The nitration process introduces a nitro group to the benzene ring, while the Friedel-Crafts reaction attaches the propanol group to the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)propan-2-one.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)propan-2-ol.
Substitution: Formation of compounds like 2-(4-Cyano-3-nitrophenyl)propan-2-ol.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-blockers and other pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)propan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, altering the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)propan-2-ol
- 2-(4-Nitrophenyl)propan-2-ol
Uniqueness
2-(4-Chloro-3-nitrophenyl)propan-2-ol is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1934635-77-4 |
|---|---|
Formule moléculaire |
C9H10ClNO3 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
2-(4-chloro-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3 |
Clé InChI |
LMJXKNQYYKEKND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


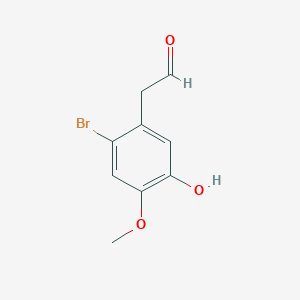
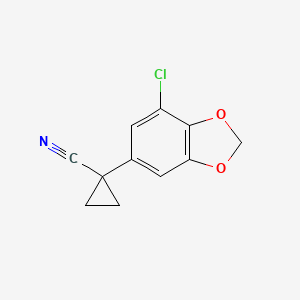

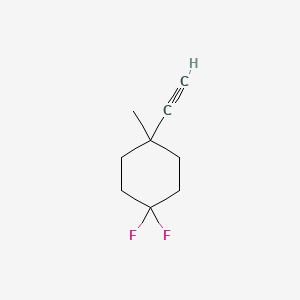
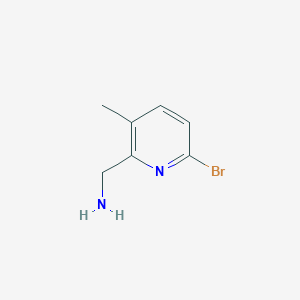
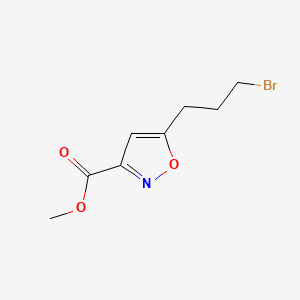
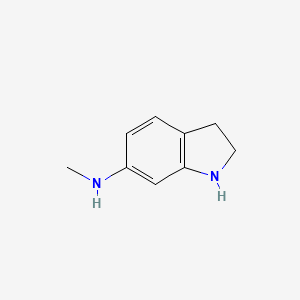
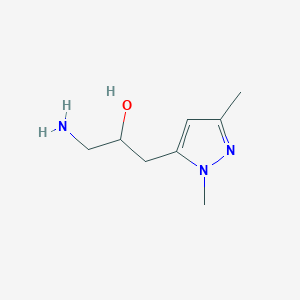
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
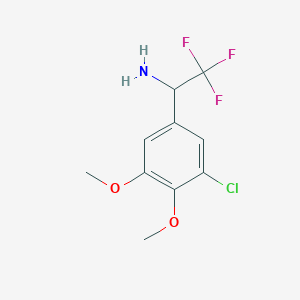
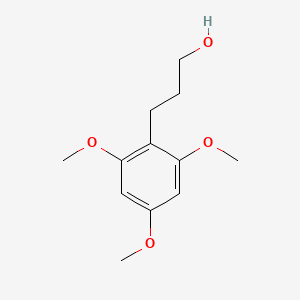
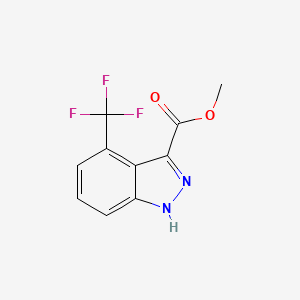
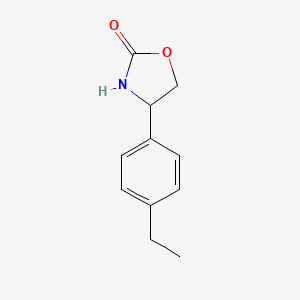
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
